molecular formula C7H6F3N3O2S B14061545 1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14061545
M. Wt: 253.20 g/mol
InChI Key: PDDYRVQXPAPCMR-UHFFFAOYSA-N
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Description

1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-nitro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

1-(4-Nitro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[4-nitro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-3-4(13(14)15)1-2-5(6)12-11/h1-3,12H,11H2

InChI Key

PDDYRVQXPAPCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)NN

Origin of Product

United States

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